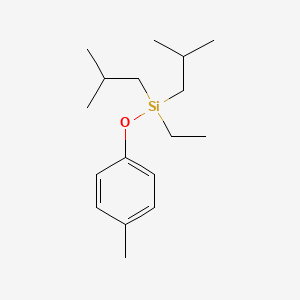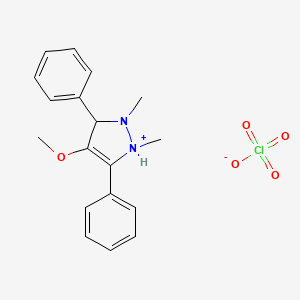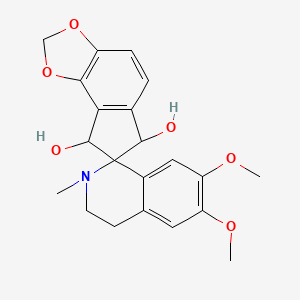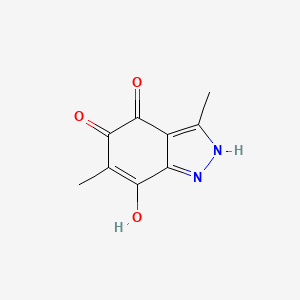
Polonium--scandium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polonium–scandium (1/1) is a compound formed by the combination of polonium and scandium in a 1:1 ratio. Polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie in 1898 . Scandium, on the other hand, is a transition metal that is relatively rare and has unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of polonium–scandium (1/1) involves the direct reaction of polonium and scandium under controlled conditions. Polonium can be obtained through the decay of uranium ores, while scandium is typically extracted from minerals such as thortveitite . The reaction is carried out in a controlled environment to ensure the safety and stability of the compound.
Industrial Production Methods
Industrial production of polonium–scandium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be achieved through specialized facilities that handle radioactive materials. The process involves the careful handling and combination of polonium and scandium under strict safety protocols.
Analyse Des Réactions Chimiques
Types of Reactions
Polonium–scandium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Polonium, being a chalcogen, can form compounds with halogens, oxygen, and other elements . Scandium, as a transition metal, can participate in reactions that involve the formation of complexes and coordination compounds .
Common Reagents and Conditions
Common reagents used in the reactions of polonium–scandium (1/1) include halogens (such as chlorine and bromine), oxygen, and reducing agents like hydrogen sulfide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound.
Major Products
The major products formed from the reactions of polonium–scandium (1/1) depend on the specific reagents and conditions used. For example, the reaction with halogens can produce polonium halides and scandium halides, while oxidation reactions can result in the formation of polonium oxides and scandium oxides .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of polonium–scandium (1/1) involves the interaction of polonium’s radioactive properties with scandium’s chemical reactivity. Polonium emits alpha particles, which can cause ionization and damage to biological tissues . Scandium, as a transition metal, can form stable complexes with various ligands, enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Polonium–scandium (1/1) can be compared with other similar compounds, such as:
Polonium–yttrium (1/1): Similar to polonium–scandium, this compound involves the combination of polonium with another transition metal, yttrium.
Polonium–aluminum (1/1): This compound combines polonium with aluminum, another metal with distinct properties.
The uniqueness of polonium–scandium (1/1) lies in the combination of polonium’s radioactivity with scandium’s transition metal characteristics, resulting in a compound with diverse applications and properties.
Propriétés
Numéro CAS |
60730-55-4 |
|---|---|
Formule moléculaire |
PoSc |
Poids moléculaire |
253.93834 g/mol |
Nom IUPAC |
polonium;scandium |
InChI |
InChI=1S/Po.Sc |
Clé InChI |
RAUPRAREQLIMSS-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)

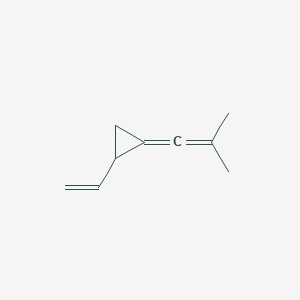
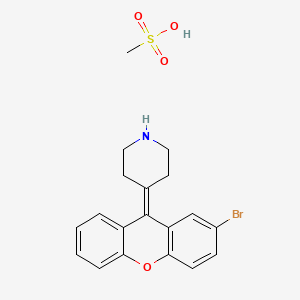

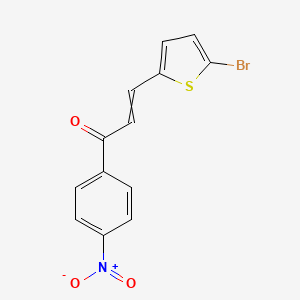

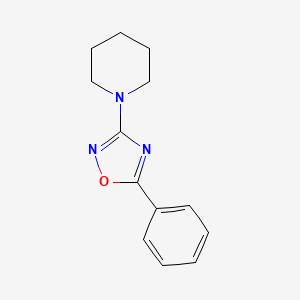
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)

